The synthesis of tert-butyl 2-(ethylamino)acetate can be accomplished through several methods, primarily focusing on the esterification of ethylaminoacetic acid with tert-butyl alcohol or its derivatives. Here are some notable synthesis routes:
The molecular structure of tert-butyl 2-(ethylamino)acetate features a tert-butyl group attached to an ethylaminoacetate moiety. The structural characteristics include:
The InChI code for this compound is 1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3
, which provides a systematic representation of its structure .
tert-Butyl 2-(ethylamino)acetate can participate in various chemical reactions:
The mechanism of action for tert-butyl 2-(ethylamino)acetate in biological systems likely involves its conversion into active metabolites that interact with specific biological targets:
The detailed study of its mechanism often requires further investigation through biochemical assays and molecular modeling .
Key physical and chemical properties of tert-butyl 2-(ethylamino)acetate include:
These properties are crucial for understanding how the compound behaves in various environments and applications .
tert-Butyl 2-(ethylamino)acetate has several scientific applications:
tert-Butyl 2-(ethylamino)acetate (CAS No. 172317-17-8) is a branched alkyl ester with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. Its IUPAC name is tert-butyl (ethylamino)acetate, though it is interchangeably termed tert-butyl ethylglycinate or tert-butyl N-ethylglycinate (Et-Gly-OtBu) in medicinal chemistry contexts [5] [7]. The structure features a tertiary butyl ester group (–OC(CH₃)₃) and a secondary amine (–NHCH₂CH₃), which confer steric bulk and moderate polarity. Key identifiers include:
1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3
CCNCC(=O)OC(C)(C)C
Spectroscopic characterization includes proton NMR (conforms to structure) and LC-MS (identity verified), with purity ≥95% confirmed via HPLC [5] [10]. The compound exists as a liquid at room temperature and requires storage at –20°C under argon to prevent degradation [7] [8].
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
IUPAC Name | tert-Butyl (ethylamino)acetate |
CAS No. | 172317-17-8 |
Molecular Formula | C₈H₁₇NO₂ |
Molecular Weight | 159.23 g/mol |
PubChem CID | 15481671 |
MDL Number | MFCD12148668 |
Synonyms | Et-Gly-OtBu; tert-butyl ethylglycinate |
The synthetic utility of tert-butyl 2-(ethylamino)acetate stems from the strategic advantages of the tert-butyl ester group. Historically, tert-butyl esters serve as robust protecting groups for carboxylic acids, stable under basic and nucleophilic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid) [2] [9]. This compound emerged as an intermediate in peptide mimetics and asymmetric synthesis, where its steric bulk minimizes racemization during enolization or coupling reactions [6].
A notable application is in the synthesis of chiral building blocks via asymmetric Mannich reactions, where tert-butyl esters provide stereocontrol and simplify purification due to their crystallinity [2]. For example, OrgSyn procedures demonstrate how tert-butyl carbamate derivatives facilitate enantioselective additions to imines using proline catalysis [2]. The ethylamino moiety in this compound further allows reductive aminations or acylations, enabling diversification toward complex amines [6] [9].
This compound is primarily leveraged as a prodrug moiety and building block in anticancer agents. Its role in enhancing pharmacokinetic properties is exemplified in glutaminolysis inhibitors targeting cancer metabolism:
Table 2: Applications in Anticancer Prodrugs
Role | Mechanism/Effect | Cancer Models |
---|---|---|
Prodrug Carrier | Enhances cellular uptake; hydrolyzed intracellularly | Breast cancer, Glioblastoma |
Metabolic Inhibitor | Blocks glutaminolysis → depletes TCA cycle intermediates | MCF-7, SK-BR-3, MDA-MB-231 cells |
Brain Penetration | Moderate exposure (T₁/₂ = 0.74 h) | Glioblastoma (BNC3, BNC6) |
Future directions include conjugating this scaffold to targeted therapies for head/neck cancers and optimizing its metabolic stability [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7